molecular formula C21H38O4 B12648706 1-Carboxyethyl oleate CAS No. 45290-16-2

1-Carboxyethyl oleate

Cat. No.: B12648706
CAS No.: 45290-16-2
M. Wt: 354.5 g/mol
InChI Key: QFOLLQAEFFNUKU-KHPPLWFESA-N
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Description

1-Carboxyethyl oleate is an organic compound with the chemical formula C21H38O4. It is an ester derived from oleic acid, a monounsaturated fatty acid, and 1-carboxyethyl, a derivative of lactic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Carboxyethyl oleate can be synthesized through the esterification of oleic acid with lactic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor, where oleic acid and lactic acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions

1-Carboxyethyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Carboxyethyl oleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.

    Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 1-carboxyethyl oleate involves its interaction with various molecular targets and pathways. For example, it can modulate the activity of enzymes involved in lipid metabolism and inflammation. The compound’s ester group allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

45290-16-2

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

2-[(Z)-octadec-9-enoyl]oxypropanoic acid

InChI

InChI=1S/C21H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24)/b11-10-

InChI Key

QFOLLQAEFFNUKU-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O

Origin of Product

United States

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